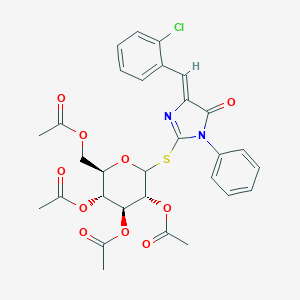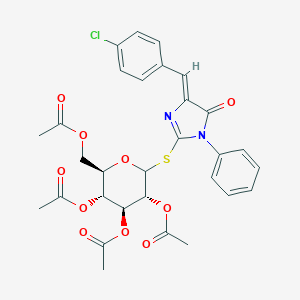![molecular formula C27H35N3O3S B303493 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TQ-6 and is a member of the thienoquinoline family of compounds.
Mécanisme D'action
TQ-6 exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. TQ-6 also activates the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, TQ-6 has been shown to modulate the activity of ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TQ-6 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TQ-6 also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, TQ-6 has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TQ-6 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. TQ-6 is also readily soluble in organic solvents, which makes it easy to use in in vitro experiments. However, one limitation of TQ-6 is that it has poor aqueous solubility, which may limit its use in in vivo experiments.
Orientations Futures
There are several future directions for research on TQ-6. One area of research is the development of TQ-6 analogs with improved solubility and potency. Another area of research is the investigation of TQ-6 in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the potential use of TQ-6 as a dietary supplement for its antioxidant and anti-inflammatory properties could be explored. Finally, the investigation of TQ-6 in clinical trials for the treatment of cancer and neurodegenerative diseases could be a promising avenue for future research.
Conclusion:
In conclusion, TQ-6 is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties have been extensively studied, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on TQ-6, including the development of analogs, investigation in combination with other drugs, and clinical trials.
Méthodes De Synthèse
The synthesis of TQ-6 involves a multi-step process that includes the reaction of 3,4-dimethoxyphenylacetonitrile with 2-bromoethylamine hydrobromide to form the intermediate compound. The intermediate compound is then reacted with 2-pentylthiophene-3-carboxylic acid to form the final product, TQ-6. The synthesis method has been optimized to produce high yields of TQ-6 with high purity.
Applications De Recherche Scientifique
TQ-6 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. TQ-6 has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration.
Propriétés
Formule moléculaire |
C27H35N3O3S |
|---|---|
Poids moléculaire |
481.7 g/mol |
Nom IUPAC |
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C27H35N3O3S/c1-6-27(2,3)18-8-9-20-17(14-18)15-19-23(28)24(34-26(19)30-20)25(31)29-12-11-16-7-10-21(32-4)22(13-16)33-5/h7,10,13,15,18H,6,8-9,11-12,14,28H2,1-5H3,(H,29,31) |
Clé InChI |
ZIMPXYCXCTWSCQ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NCCC4=CC(=C(C=C4)OC)OC)N |
SMILES canonique |
CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
![2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
![ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)




